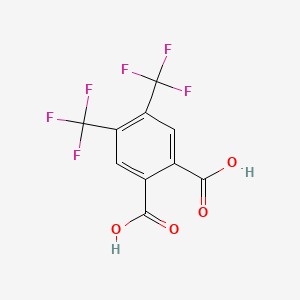![molecular formula C15H19N3O2S B14146034 Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 862104-34-5](/img/structure/B14146034.png)
Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the reaction of 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol with isopropyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Medicine: It is being investigated for its potential use in the development of new drugs, particularly as antifungal and anticancer agents.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. For example, in antifungal applications, the compound can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole antifungal agent with a broader spectrum of activity.
Voriconazole: A triazole antifungal used to treat serious fungal infections.
Uniqueness
Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to its specific structural features, such as the presence of the isopropyl ester group and the ethyl-phenyl substitution on the triazole ring. These structural modifications can enhance its biological activity and selectivity compared to other triazole derivatives.
Propiedades
Número CAS |
862104-34-5 |
|---|---|
Fórmula molecular |
C15H19N3O2S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C15H19N3O2S/c1-4-18-14(12-8-6-5-7-9-12)16-17-15(18)21-10-13(19)20-11(2)3/h5-9,11H,4,10H2,1-3H3 |
Clave InChI |
KYYLMEOBKWETCY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)OC(C)C)C2=CC=CC=C2 |
Solubilidad |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14145952.png)
![2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145955.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate](/img/structure/B14145959.png)

![2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol](/img/structure/B14145965.png)



![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)


![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
